molecular formula C7H15BrSi B2555953 3-(Bromomethyl)-1,1-dimethylsilolane CAS No. 104107-90-6

3-(Bromomethyl)-1,1-dimethylsilolane

Cat. No.: B2555953
CAS No.: 104107-90-6
M. Wt: 207.186
InChI Key: ZKRHMHJUMSVZJQ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1,1-dimethylsilolane is an organosilicon compound characterized by the presence of a bromomethyl group attached to a silolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1,1-dimethylsilolane typically involves the bromination of 1,1-dimethylsilolane. One common method is the reaction of 1,1-dimethylsilolane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the substitution of a hydrogen atom with a bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1,1-dimethylsilolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding silanol or siloxane derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of new organosilicon compounds with various functional groups.

    Oxidation Reactions: Formation of silanol or siloxane derivatives.

    Reduction Reactions: Formation of methyl-substituted silolane derivatives.

Scientific Research Applications

3-(Bromomethyl)-1,1-dimethylsilolane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.

    Materials Science: Employed in the preparation of silicon-based polymers and materials with unique properties.

    Biological Studies: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1,1-dimethylsilolane in chemical reactions involves the formation of reactive intermediates, such as radicals or carbocations, which facilitate the substitution or addition reactions. The bromomethyl group acts as a leaving group, allowing for the introduction of various nucleophiles. The silicon atom in the silolane ring can also participate in coordination chemistry, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1,1-dimethylsilolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    3-(Iodomethyl)-1,1-dimethylsilolane: Contains an iodomethyl group, which can exhibit different reactivity due to the larger atomic size of iodine.

    1,1-Dimethylsilolane: Lacks the bromomethyl group, serving as a simpler analog.

Uniqueness

3-(Bromomethyl)-1,1-dimethylsilolane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and iodo- counterparts. The bromine atom’s moderate electronegativity and size make it a versatile leaving group, facilitating various substitution and addition reactions. This compound’s unique properties make it valuable in synthetic chemistry and materials science.

Properties

IUPAC Name

3-(bromomethyl)-1,1-dimethylsilolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrSi/c1-9(2)4-3-7(5-8)6-9/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRHMHJUMSVZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CCC(C1)CBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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